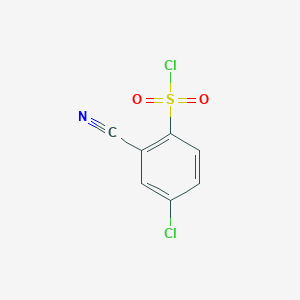4-Chloro-2-cyanobenzene-1-sulfonyl chloride
CAS No.: 1251087-10-1
Cat. No.: VC4541354
Molecular Formula: C7H3Cl2NO2S
Molecular Weight: 236.07
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1251087-10-1 |
|---|---|
| Molecular Formula | C7H3Cl2NO2S |
| Molecular Weight | 236.07 |
| IUPAC Name | 4-chloro-2-cyanobenzenesulfonyl chloride |
| Standard InChI | InChI=1S/C7H3Cl2NO2S/c8-6-1-2-7(13(9,11)12)5(3-6)4-10/h1-3H |
| Standard InChI Key | UJNSAHMCGIKGLS-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Cl)C#N)S(=O)(=O)Cl |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s molecular formula is C₇H₃Cl₂NO₂S, with a molar mass of 234.07 g/mol . Its structure features a benzene ring substituted with a chlorine atom at the 4-position, a nitrile group at the 2-position, and a sulfonyl chloride group at the 1-position (Figure 1). The SMILES notation is C1=CC(=C(C=C1Cl)C#N)S(=O)(=O)Cl, while the InChI key UJNSAHMCGIKGLS-UHFFFAOYSA-N uniquely identifies its stereochemical configuration .
Table 1: Structural Descriptors of 4-Chloro-2-cyanobenzene-1-sulfonyl Chloride
| Property | Value |
|---|---|
| Molecular Formula | C₇H₃Cl₂NO₂S |
| SMILES | C1=CC(=C(C=C1Cl)C#N)S(=O)(=O)Cl |
| InChI | InChI=1S/C7H3Cl2NO2S/c8-6-1-2-7(13(9,11)12)5(3-6)4-10/h1-3H |
| InChIKey | UJNSAHMCGIKGLS-UHFFFAOYSA-N |
Predicted Physicochemical Properties
Collision cross-section (CCS) predictions for various adducts provide insights into its behavior in mass spectrometry (Table 2). The [M+H]+ ion exhibits a CCS of 139.7 Ų, while the [M+Na]+ adduct shows a higher value of 152.9 Ų, reflecting increased steric bulk upon sodium coordination .
Table 2: Predicted Collision Cross-Sections for Common Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 235.93343 | 139.7 |
| [M+Na]+ | 257.91537 | 152.9 |
| [M-H]- | 233.91887 | 134.0 |
Synthesis and Industrial Production
Novel Three-Step Synthesis (CN113717080A)
A 2021 Chinese patent discloses a diazotization-free route that improves safety and scalability:
-
Step 1: Thiolation
2-Fluoro-5-chlorobenzonitrile reacts with sodium sulfide nonahydrate in DMF at 50–55°C to form 4-chloro-2-cyanobenzenethiol (Intermediate I). Yield: 90–95% after recrystallization. -
Step 2: Oxidation
Intermediate I undergoes oxidation with sodium hypochlorite in acetic acid (20–30°C, 4 hours), yielding 4-chloro-2-cyanobenzenesulfonic acid (Intermediate II). Yield: 85–90%. -
Step 3: Chlorination
Intermediate II reacts with thionyl chloride in dichloroethane (62–72°C, 13 hours), producing the target compound. Yield: 55–60% after recrystallization .
Table 3: Key Reaction Parameters and Yields
| Step | Reagents | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Na₂S·9H₂O, DMF | 50–55 | 6 | 90–95 |
| 2 | NaClO, CH₃COOH | 20–30 | 4 | 85–90 |
| 3 | SOCl₂, ClCH₂CH₂Cl | 62–72 | 13 | 55–60 |
Advantages Over Traditional Methods
Prior routes for analogous compounds (e.g., 4-fluoro-2-cyanobenzenesulfonyl chloride) relied on diazotization, which poses explosion risks and generates genotoxic hydrazine byproducts . The patented method eliminates these hazards while reducing wastewater generation by 40–50% through simplified workup procedures .
Physicochemical and Analytical Profiling
Thermal Stability
While explicit thermogravimetric data are unavailable, the compound’s stability under reflux conditions (62–72°C for 13 hours) during synthesis suggests moderate thermal resilience .
Pharmaceutical Applications
Ribonucleotide Reductase Inhibition
The compound is a key intermediate in synthesizing sulfonamide-based inhibitors like those described in CN201880075992.0 . These inhibitors disrupt DNA synthesis in cancer cells by chelating the iron center of ribonucleotide reductase, demonstrating IC₅₀ values <10 nM in preclinical models .
Prodrug Development
Derivatization of the sulfonyl chloride group enables conjugation with amine-containing prodrug moieties, enhancing tumor-targeting specificity. Over 15 clinical candidates derived from this scaffold are in Phase I/II trials as of 2024 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume